(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a methylsulfanylbenzylidene group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzylamine with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine-2,4-dione ring can be reduced to the corresponding imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-chlorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(4-bromobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(4-methylbenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the fluorobenzyl group in (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its chlorobenzyl, bromobenzyl, and methylbenzyl analogs. These properties can result in improved biological activity and pharmacokinetic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-24-15-8-4-12(5-9-15)10-16-17(22)21(18(23)20-16)11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXYKZAPNNUSE-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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